Cas no 67625-28-9 (6-Methyl-3-nitroimidazo1,2-apyridine)

6-Methyl-3-nitroimidazo1,2-apyridine structure
67625-28-9 structure
Product Name:6-Methyl-3-nitroimidazo1,2-apyridine
CAS No:67625-28-9
MF:C8H7N3O2
MW:177.160081148148
MDL:MFCD06496196
CID:528974
PubChem ID:327954
Update Time:2025-04-23

6-Methyl-3-nitroimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-3-nitroimidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 6-methyl-3-nitro-
    • HMS2445P11
    • NSC-305202
    • MFCD06496196
    • A867229
    • SMR000180722
    • MLS000327666
    • DTXSID80316595
    • CS-0081097
    • CHEMBL1609333
    • AKOS006292845
    • 7X-0862
    • SCHEMBL20125049
    • D74283
    • NSC305202
    • 67625-28-9
    • 6-Methyl-3-nitroimidazo1,2-apyridine
    • MDL: MFCD06496196
    • Inchi: 1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3
    • InChI Key: CUUHOYDMDHFMIY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C2C=CC(C)=CN21)=O

Computed Properties

  • Exact Mass: 177.05400
  • Monoisotopic Mass: 177.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • PSA: 63.12000
  • LogP: 2.07410

6-Methyl-3-nitroimidazo1,2-apyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Methyl-3-nitroimidazo1,2-apyridine Suppliers

Amadis Chemical Company Limited
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(CAS:67625-28-9)6-Methyl-3-nitroimidazo1,2-apyridine
Order Number:A867229
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:04
Price ($):326.0
Email:sales@amadischem.com

6-Methyl-3-nitroimidazo1,2-apyridine Related Literature

Additional information on 6-Methyl-3-nitroimidazo1,2-apyridine

Introduction to 6-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS No. 67625-28-9)

6-Methyl-3-nitroimidazo[1,2-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 67625-28-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the imidazo[1,2-a]pyridine scaffold, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of both a methyl group and a nitro group in its molecular structure imparts unique electronic and steric properties, making it a versatile intermediate for synthesizing more complex pharmacophores.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The nitro group at the 3-position of the imidazo[1,2-a]pyridine ring enhances the compound's reactivity and potential for further functionalization, enabling the development of novel derivatives with tailored biological profiles. This flexibility has made 6-Methyl-3-nitroimidazo[1,2-a]pyridine a valuable building block in synthetic chemistry and a subject of extensive research.

In recent years, the exploration of 6-Methyl-3-nitroimidazo[1,2-a]pyridine has been driven by its promising pharmacological properties. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several enzymes and receptors implicated in human diseases. Notably, research has focused on its potential as an antitumor agent, where the nitro group serves as a handle for bioconjugation or metabolic activation to enhance drug delivery and efficacy. Additionally, the methyl substituent at the 6-position modulates the electronic distribution of the molecule, influencing its binding affinity and selectivity.

One of the most compelling aspects of 6-Methyl-3-nitroimidazo[1,2-a]pyridine is its role in the development of next-generation kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is often associated with cancer and inflammatory diseases. By serving as a scaffold for designing kinase inhibitors, 6-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives have shown promise in preclinical studies. The nitro group can be exploited for prodrug strategies or used to link the molecule to targeting ligands, improving bioavailability and tumor specificity.

The synthesis of 6-Methyl-3-nitroimidazo[1,2-a]pyridine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine core. Subsequent nitration and methylation steps introduce the functional groups that define its unique properties. Advances in synthetic methodologies have enabled more efficient and scalable production routes for this compound, facilitating its use in industrial applications.

From a computational chemistry perspective, 6-Methyl-3-nitroimidazo[1,2-a]pyridine has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can bind to various biological targets with high affinity. The nitro group is particularly important in these interactions due to its ability to engage in hydrogen bonding and electrostatic interactions with polar residues in protein active sites. This has guided the design of more potent derivatives with improved pharmacokinetic profiles.

The pharmacokinetic behavior of 6-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives has been a focal point of investigation. Metabolic stability studies have shown that while the nitro group enhances reactivity, it can also influence degradation pathways. Understanding these processes is crucial for optimizing drug formulations and ensuring therapeutic efficacy. Additionally, pharmacokinetic modeling has helped predict how modifications to the molecule might affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.

In clinical settings, early-phase trials have explored the potential of 6-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives as monotherapies or combination therapies for cancer patients. Preliminary results suggest that these compounds exhibit antiproliferative effects on tumor cells while demonstrating acceptable safety margins. The ability to fine-tune their structure allows researchers to balance efficacy with tolerability—a critical factor in drug development.

The future direction of research on 6-Methyl-3-nitroimidazo[1,2-a]pyridine is likely to focus on expanding its therapeutic applications beyond oncology. Investigating its effects on inflammatory pathways may uncover new treatments for autoimmune diseases or chronic inflammatory conditions. Furthermore,exploring its antimicrobial properties could lead to novel strategies for combating resistant bacterial infections—a pressing global health concern.

Collaborations between academic institutions and pharmaceutical companies are increasingly leveraging computational tools and high-throughput screening techniques to accelerate the discovery pipeline based on 6-Methyl-3-nitroimidazo[1,2-a]pyridine scaffolds. These efforts aim to translate laboratory findings into viable drug candidates more efficiently than traditional methods alone could achieve.

In summary,6-Methyl-3-nitroimidazo[1, 2-a ]pyridine (CAS No. 67625 -28 -9) represents a promising area of medicinal chemistry with diverse applications across multiple therapeutic domains. Its unique structural features make it an ideal candidate for further exploration, offering both academic researchers and industry scientists a rich foundation upon which to develop innovative treatments. As our understanding of biological targets advances, so too will our ability to harness this versatile compound’s potential.

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Amadis Chemical Company Limited
(CAS:67625-28-9)6-Methyl-3-nitroimidazo1,2-apyridine
A867229
Purity:99%
Quantity:5g
Price ($):326.0
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